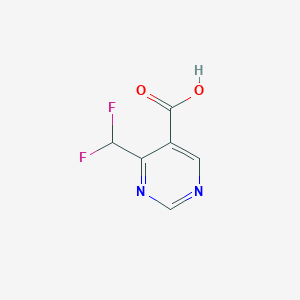

4-(Difluoromethyl)pyrimidine-5-carboxylic acid

Descripción

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of chemistry. Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms, is a particularly significant heterocycle as it forms the core structure of nucleobases such as cytosine, thymine, and uracil (B121893). The pyrimidine scaffold is a common feature in a vast array of biologically active compounds and pharmaceuticals. mdpi.com

The introduction of a difluoromethyl (-CHF2) group onto the pyrimidine ring is of particular importance. The -CHF2 group can act as a bioisostere for a hydroxyl or thiol group, and its strong electron-withdrawing nature can significantly alter the electronic properties of the pyrimidine ring. This modification can influence the molecule's acidity, basicity, and susceptibility to nucleophilic or electrophilic attack. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can increase a molecule's binding affinity to target proteins through favorable electrostatic interactions.

Historical Perspective on Fluorinated Pyrimidine Derivatives Research

The exploration of fluorinated pyrimidine derivatives has a rich history rooted in the quest for new therapeutic agents. A pivotal moment in this field was the synthesis of 5-fluorouracil (B62378) (5-FU) by Charles Heidelberger and his colleagues in 1957. nih.govsemanticscholar.org This compound was rationally designed based on the observation that some tumors utilize uracil more readily than normal tissues. The introduction of a fluorine atom at the 5-position of the uracil ring led to a potent antimetabolite that interferes with DNA synthesis by inhibiting the enzyme thymidylate synthase. nih.gov The success of 5-FU spurred extensive research into other fluorinated pyrimidines, leading to the development of a range of anticancer drugs, including capecitabine, tegafur, and doxifluridine. wikipedia.orgnih.gov

Early research focused on modifying the pyrimidine core and the nature of the fluorine-containing substituent to improve efficacy, selectivity, and pharmacokinetic properties. The initial synthesis of 5-FU involved a ring closure approach which was later refined to address safety concerns associated with the reagents. nih.gov Over the decades, advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of a wide variety of fluorinated pyrimidine derivatives, including those with difluoromethyl groups.

Overview of Academic Research Trajectories for Fluorinated Pyrimidine Compounds

Academic research on fluorinated pyrimidine compounds continues to be an active and evolving area. Current research trajectories can be broadly categorized into several key areas:

Medicinal Chemistry and Drug Discovery: A primary focus remains the development of novel therapeutic agents. Researchers are exploring fluorinated pyrimidines as inhibitors of various enzymes, such as kinases and proteases, which are implicated in a range of diseases beyond cancer, including viral infections and inflammatory disorders. mdpi.comnih.gov The unique properties imparted by fluorine are leveraged to optimize drug candidates for improved potency, selectivity, and metabolic stability. mdpi.com For instance, derivatives of 5-trifluoromethylpyrimidine have been investigated as EGFR inhibitors for their potential antitumor activity. nih.govmdpi.com

Synthetic Methodology: The development of new and efficient synthetic methods for the preparation of fluorinated pyrimidines is a continuous effort. This includes the design of novel fluorinating reagents and the exploration of catalytic methods for the regioselective introduction of fluorine-containing groups onto the pyrimidine ring. nih.gov The synthesis of pyrimidine-5-carboxylic esters, a class of compounds related to the title molecule, has been an area of focus to provide versatile intermediates for further chemical elaboration. organic-chemistry.org

Chemical Biology and Mechanistic Studies: Fluorinated pyrimidines serve as valuable tools for probing biological systems. The fluorine atom can be used as a spectroscopic probe in 19F NMR studies to investigate the interactions of these molecules with biological targets. nih.gov Researchers are also investigating the detailed mechanisms of action of fluorinated pyrimidine-based drugs to better understand their therapeutic effects and potential for resistance. nih.govresearchgate.net

Materials Science: The unique electronic properties of fluorinated pyrimidines make them attractive candidates for applications in materials science. Researchers are exploring their use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where their electronic and photophysical properties can be exploited.

The following table provides a summary of key research areas for fluorinated pyrimidine compounds:

| Research Area | Focus | Key Applications |

| Medicinal Chemistry | Development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. | Anticancer drugs, antiviral agents, enzyme inhibitors. |

| Synthetic Methodology | Creation of efficient and selective methods for synthesizing fluorinated pyrimidines. | Access to novel chemical structures for drug discovery and materials science. |

| Chemical Biology | Use of fluorinated pyrimidines as probes to study biological processes and mechanisms of drug action. | Understanding drug-target interactions and cellular pathways. |

| Materials Science | Exploration of fluorinated pyrimidines for use in advanced materials. | Organic electronics, liquid crystals, and polymers. |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5(8)4-3(6(11)12)1-9-2-10-4/h1-2,5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVANDNMPXZWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Difluoromethyl Pyrimidine 5 Carboxylic Acid and Its Precursors

Strategic Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a foundational step in the synthesis of 4-(difluoromethyl)pyrimidine-5-carboxylic acid. Various strategic approaches have been developed to assemble this heterocyclic system, with cyclocondensation reactions being a prominent and versatile method.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single step. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

One common approach involves the reaction of a β-keto ester with an amidine, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org For the synthesis of pyrimidine-5-carboxylic acid derivatives, a key precursor is often a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which can react with a variety of amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method is advantageous as it provides a direct route to pyrimidines with a carboxylic ester at the 5-position. organic-chemistry.org

The choice of reactants and conditions can be tailored to introduce specific substituents onto the pyrimidine ring. For instance, the cyclocondensation of α-acylacetamidines with esters of 4-chloro-2-methyl-5-pyrimidinecarboxylic acid leads to the formation of condensed azine systems. researchgate.net In this reaction, the α-carbon of the amidine displaces the halogen atom, and the amino group reacts with the ester functionality. researchgate.net Another versatile method is a three-component coupling reaction catalyzed by ZnCl₂, which allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

A synthesis of fluorinated pyrimidines has also been developed using potassium 2-cyano-2-fluoroethenolate, which undergoes cyclocondensation with amidine hydrochlorides under mild conditions to produce 5-fluoropyrimidines in excellent yields. nih.gov While this introduces a fluorine atom at the 5-position, it highlights the adaptability of cyclocondensation reactions for incorporating fluorine into the pyrimidine core.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| β-Keto ester | Amidine | Ultrasound irradiation | 4-Pyrimidinol |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salt | - | 2-Substituted pyrimidine-5-carboxylic ester |

| α-Acylacetamidine | Ester of 4-chloro-2-methyl-5-pyrimidinecarboxylic acid | - | Condensed azine |

| Functionalized enamine | Triethyl orthoformate and Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidine |

| Potassium 2-cyano-2-fluoroethenolate | Amidine hydrochloride | Mild conditions | 5-Fluoropyrimidine |

Ring-Closing Metathesis and Other Cyclization Pathways

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heterocyclic systems. While less common for the primary synthesis of the pyrimidine ring itself, RCM can be employed in the construction of more complex, fused pyrimidine systems or macrocycles containing a pyrimidine moiety. For instance, RCM has been utilized in the synthesis of clinical-stage kinase inhibitors that feature a pyrimidine ring within a larger macrocyclic structure, often proceeding in the presence of an acid. nih.gov

Other cyclization pathways to pyrimidines include intramolecular reactions of appropriately functionalized acyclic precursors. These methods offer alternative routes to the pyrimidine core and can be particularly useful when specific substitution patterns are desired.

Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl (CF₂H) group is a critical transformation in the synthesis of the target molecule. This moiety is known to impart unique physicochemical and biological properties. Several methodologies, categorized by the nature of the difluoromethylating agent, have been developed.

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation involves the reaction of a nucleophilic substrate with a reagent that delivers an electrophilic "CF₂H" equivalent. While direct electrophilic difluoromethylation of a pre-formed pyrimidine ring at the 4-position can be challenging, this approach is viable for certain substrates.

A notable reagent for electrophilic difluoromethylation is S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has proven effective for introducing the difluoromethyl group into various nucleophiles, including tertiary amines and imidazole (B134444) derivatives. researchgate.net Another class of reagents includes those based on phenylsulfonyl difluoromethane, which can be designed to act as electrophilic sources. nih.govrsc.org These reagents have been successfully used for the C-H (phenylsulfonyl)difluoromethylation of various (hetero)arenes under mild, transition-metal-free conditions. nih.govrsc.org

Table 2: Electrophilic Difluoromethylating Reagents

| Reagent | Substrate Type |

|---|---|

| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Tertiary amines, imidazole derivatives |

| Electrophilic (phenylsulfonyl)difluoromethylating reagents | (Hetero)arenes |

Nucleophilic Difluoromethylation Methodologies

Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate with a nucleophilic "CF₂H" source. This is a common strategy for introducing the difluoromethyl group onto a pyrimidine ring, particularly if a suitable leaving group is present at the 4-position.

A widely used nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). The activation of aromatic isoxazoles with electron-withdrawing groups has enabled the nucleophilic difluoromethylation at the 5-position using TMSCF₂H. scienceopen.comdntb.gov.ua This suggests that a pyrimidine-5-carboxylic acid derivative, suitably activated at the 4-position (e.g., with a halide), could be a viable substrate for nucleophilic difluoromethylation. The nitro group can also serve as a leaving group in nucleophilic aromatic substitution reactions to introduce a fluorine atom, a principle that could potentially be extended to the introduction of a difluoromethyl group. researchgate.net

Radical-Mediated Difluoromethylation Strategies

Radical difluoromethylation has gained significant traction as a powerful and versatile method for C-H functionalization, offering a direct route to introduce the difluoromethyl group without the need for pre-functionalized substrates. rsc.org This approach is particularly well-suited for the late-stage functionalization of complex molecules. mdpi.com

Various reagents can serve as sources of the difluoromethyl radical (•CF₂H). Organic photoredox catalysis has been employed for the direct C-H difluoromethylation of heterocycles using sodium difluoromethanesulfinate as the •CF₂H radical source under mild conditions with O₂ as a green oxidant. nih.gov This method has been successfully applied to a range of heteroarenes. nih.gov

Another strategy involves a radical process for the meta-C-H difluoromethylation of pyridines using oxazino pyridine (B92270) intermediates. nih.gov While this is demonstrated on a pyridine core, the principles of radical C-H functionalization are broadly applicable to other nitrogen-containing heterocycles like pyrimidines. The choice of the difluoromethyl radical source is crucial, with reagents like CF₂IH being explored. nih.gov Photocatalysis is a common theme in these reactions, utilizing visible light to generate the reactive radical species. mdpi.com

Table 3: Radical Difluoromethylation Approaches

| Method | Radical Source | Key Features |

|---|---|---|

| Organic Photoredox Catalysis | Sodium difluoromethanesulfinate | Mild conditions, O₂ as oxidant, direct C-H functionalization |

| Radical C-H Functionalization | CF₂IH | Site-selective functionalization of N-heterocycles |

Carboxylic Acid Functional Group Installation and Modification

The introduction of a carboxylic acid group at the C5 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This transformation can be achieved through several reliable methods, including the oxidation of precursor moieties, carbonylation reactions, and the hydrolysis of esters.

Oxidation of Precursor Moieties

One effective strategy for installing the carboxylic acid group is through the oxidation of a pre-existing functional group at the 5-position of the pyrimidine ring. A common precursor for this transformation is a hydroxymethyl group. Various oxidizing agents can be employed to facilitate this conversion. For instance, biocatalytic methods have shown promise in the oxidation of 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid, a process that involves multiple oxidation steps. nih.gov This suggests that similar enzymatic systems could be adapted for the oxidation of 5-hydroxymethylpyrimidines.

Chemical oxidation methods are also prevalent. For example, systems like Cu(NO₃)₂ in acetonitrile (B52724) have been used for the selective oxidation of hydroxymethyl groups to formyl groups, which can then be further oxidized to carboxylic acids. rsc.org Additionally, photocatalytic oxidation using materials like ZnIn₂S₄ nanosheets with atmospheric oxygen presents another viable route. rsc.org These methods highlight the diversity of approaches available for achieving the desired carboxylic acid functionality.

Carbonylation Reactions for Carboxylic Acid Synthesis

Carbonylation reactions offer a direct route to carboxylic acids from halogenated precursors. While specific examples for this compound are not extensively detailed in the provided information, the general principle involves the palladium-catalyzed reaction of a halo-pyrimidine with carbon monoxide. This method is a powerful tool in organic synthesis for the introduction of carboxyl groups.

A related approach involves the synthesis of β-keto esters, which are precursors to the pyrimidine ring itself. Carbonylation reactions using diethyl carbonate and acetone (B3395972) derivatives have been employed to create these essential building blocks. acs.org This indicates that carbonylation chemistry is relevant at various stages of the synthesis of pyrimidine derivatives.

Hydrolysis and Derivatization of Esters

A widely used method for obtaining this compound is the hydrolysis of its corresponding ester, such as ethyl or methyl 4-(difluoromethyl)pyrimidine-5-carboxylate. This reaction is typically the final step in a multi-step synthesis. The hydrolysis can be carried out under either acidic or basic conditions. For example, treatment of the ester with a strong base like sodium hydroxide (B78521) in a suitable solvent, followed by acidification, will yield the desired carboxylic acid.

The synthesis of the ester precursor is also a key consideration. Multicomponent reactions, such as the Biginelli reaction, are often employed to construct the pyrimidine ring with the ester group already in place. mdpi.comresearchgate.net For instance, the reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and a urea (B33335) or thiourea (B124793) derivative can efficiently produce dihydropyrimidinones, which can be further modified to obtain the desired pyrimidine-5-carboxylate. mdpi.comresearchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Analogues

Achieving the desired chemical structure of this compound and its analogues requires precise control over the reaction selectivity. This includes ensuring that reactions occur at the correct functional group (chemoselectivity) and at the intended position on the pyrimidine ring (regioselectivity).

The regioselective synthesis of 4,5-disubstituted pyrimidines is a significant challenge. baranlab.org One-step methods using inexpensive and commercially available reagents have been developed to address this. baranlab.org For example, the reaction of ketones with formamidine (B1211174) acetate in n-propanol can yield 4,5-disubstituted pyrimidines. baranlab.org Another approach involves the use of α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors, which can be cyclized with guanidine (B92328) hydrochloride to produce 2,4,5-trisubstituted pyrimidines with high regioselectivity. rsc.org

Furthermore, the synthesis of fluorinated pyrimidines often utilizes fluorinated building blocks to avoid late-stage fluorination, which can be challenging in terms of regioselectivity. nih.gov For instance, potassium 2-cyano-2-fluoroethenolate has been used as a precursor to synthesize 5-fluoropyrimidines under mild conditions. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Heterocycles

The application of green chemistry principles to the synthesis of fluorinated heterocycles like this compound is of growing importance. rasayanjournal.co.inpowertechjournal.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents, which have significant environmental and health impacts. rasayanjournal.co.in

Green chemistry approaches aim to mitigate these issues by employing safer and more sustainable techniques. rasayanjournal.co.in These include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, solvent-free conditions, and ultrasonic synthesis. rasayanjournal.co.in Such methods can lead to higher yields, reduced waste generation, and shorter reaction times. rasayanjournal.co.in

For example, the use of "Grindstone Chemistry," a solvent-free technique, has been applied to the synthesis of dihydropyrimidinones, which are precursors to pyrimidine derivatives. researchgate.net This method is not only environmentally friendly but also efficient. Additionally, the development of biocatalytic methods, as seen in the enzymatic oxidation of hydroxymethyl groups, aligns with green chemistry principles by utilizing enzymes that operate under mild conditions. nih.gov

The table below summarizes some of the green chemistry approaches applicable to pyrimidine synthesis:

| Green Chemistry Approach | Description | Benefits |

| Catalysis | Use of catalysts to increase reaction efficiency and reduce waste. | Higher yields, lower energy consumption, reusability of catalysts. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Increased atom economy, reduced number of synthetic steps. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Shorter reaction times, improved yields. |

| Solvent-Free Synthesis | Conducting reactions without the use of solvents. | Reduced waste, lower environmental impact. |

| Biocatalysis | Employing enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, environmentally benign. |

Chemical Reactivity and Derivatization Pathways of 4 Difluoromethyl Pyrimidine 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the pyrimidine (B1678525) ring is a versatile handle for various synthetic modifications, including esterification, amidation, decarboxylation, and reduction.

The carboxylic acid function of 4-(difluoromethyl)pyrimidine-5-carboxylic acid can be readily converted into esters and amides through standard condensation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The synthesis of derivatives such as ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate has been documented. aaronchem.comfluorochem.co.uk

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a peptide coupling agent to form the corresponding amide. researchgate.netrsc.orgresearchgate.net The existence of this compound amide demonstrates this pathway. A variety of coupling agents can be employed to promote these reactions under mild conditions.

Table 1: Selected Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, HCl |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | |

| Alkylating Agents | Alkyl halides (with base) | |

| Amidation | Peptide Coupling Agents | HATU, HOBt/EDC, PyBOP |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for pyrimidine carboxylic acids. nih.govduke.edu The stability of the resulting carbanion intermediate is a key factor influencing the reaction rate. For pyrimidine-5-carboxylic acids, the removal of the carboxyl group is generally more challenging than for acids at the 2-, 4-, or 6-positions, where the electron-withdrawing nitrogen atoms can better stabilize the anionic intermediate.

While spontaneous decarboxylation of this compound would require harsh conditions, the reaction can be facilitated by metal catalysts, such as copper salts. organic-chemistry.org The mechanism typically involves the formation of a metal-carboxylate complex, which then undergoes thermal decomposition to release CO₂ and generate the corresponding 4-(difluoromethyl)pyrimidine. The electron-withdrawing difluoromethyl group at the adjacent position may influence the electronic environment of the C5 carbon, but specific studies on its effect on the decarboxylation rate of this particular molecule are not widely reported.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to the corresponding primary alcohol, [4-(difluoromethyl)pyrimidin-5-yl]methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.orglibretexts.org

Partial reduction to the aldehyde, 4-(difluoromethyl)pyrimidine-5-carbaldehyde, requires the use of less reactive, sterically hindered hydride reagents that can stop the reduction at the aldehyde stage. libretexts.orgorganic-chemistry.org These specialized reagents are designed to react with the carboxylic acid (or a derivative like an ester or acid chloride) but react much more slowly with the resulting aldehyde, allowing for its isolation. libretexts.org

Table 2: Common Reducing Agents for Carboxylic Acids

| Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Dry ether or THF, followed by aqueous workup. chemguide.co.uklibretexts.org |

| Borane-tetrahydrofuran complex (BH₃·THF) | THF, room temperature. khanacademy.org | |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) (from ester) | Toluene or CH₂Cl₂, low temperature (-78 °C). libretexts.org |

Transformations of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards aromatic substitution reactions. The presence of two ring nitrogens, along with the strongly electron-withdrawing difluoromethyl and carboxylic acid groups, profoundly influences the ring's reactivity profile.

Electrophilic aromatic substitution (SₑAr) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com Pyrimidine itself is highly resistant to SₑAr reactions due to the electron-withdrawing nature of its two nitrogen atoms, which deactivate the ring towards electrophilic attack. wikipedia.org

In the case of this compound, the ring is even more severely deactivated. Both the difluoromethyl group and the carboxylic acid group are strong electron-withdrawing substituents, further reducing the electron density of the pyrimidine ring. Consequently, electrophilic aromatic substitution on this molecule is extremely difficult and generally not a viable synthetic pathway under standard conditions. wikipedia.orglibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions and are unlikely to proceed efficiently.

In contrast to its inertness towards electrophiles, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a suitable leaving group (such as a halide) is present at an activated position. nih.gov The most activated positions on the pyrimidine ring for SₙAr are C2, C4, and C6, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms. stackexchange.com

For this compound, the existing substituents are at C4 and C5. While the difluoromethyl group is not a typical leaving group, if a derivative containing a leaving group (e.g., a chlorine or bromine atom) were present at the C2 or C6 position, it would be readily displaced by a wide range of nucleophiles.

The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. stackexchange.com

Table 3: Regioselectivity of Nucleophilic Aromatic Substitution on a Substituted Pyrimidine Ring

| Position of Leaving Group | Reactivity towards SₙAr | Rationale |

|---|---|---|

| C2 | High | The negative charge of the Meisenheimer intermediate is stabilized by delocalization onto both ring nitrogens. stackexchange.com |

| C4 / C6 | High | The negative charge of the Meisenheimer intermediate is stabilized by delocalization onto an adjacent ring nitrogen. stackexchange.comstackexchange.com |

| C5 | Low | The negative charge of the intermediate cannot be effectively delocalized onto the ring nitrogens, making this position much less reactive. |

Cycloaddition Reactions Involving the Pyrimidine Moiety

The pyrimidine ring, being an electron-deficient heteroaromatic system, can participate in cycloaddition reactions, particularly Diels-Alder reactions with inverse electron demand. In these reactions, the pyrimidine acts as the diene component, reacting with electron-rich dienophiles. The presence of the electron-withdrawing difluoromethyl and carboxylic acid groups at positions 4 and 5, respectively, further enhances the electron-deficient nature of the pyrimidine ring, thereby increasing its reactivity in such transformations.

While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of substituted pyrimidines in [4+2] cycloaddition reactions is well-established. For instance, pyridazinecarbonitriles, which are structurally related to pyrimidines, undergo thermally induced intramolecular Diels-Alder reactions to form fused benzonitriles. mdpi.com This suggests that the pyrimidine core of the title compound could potentially undergo similar intramolecular or intermolecular cycloadditions with suitable dienophiles, such as enamines, enol ethers, or ynamines, to construct novel polycyclic and heterocyclic scaffolds. The reaction conditions for such transformations would likely require elevated temperatures or the use of Lewis acid catalysts to facilitate the reaction. mdpi.com

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key pharmacophore that can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. acs.org The reactivity of this group in this compound offers further avenues for chemical modification.

The difluoromethyl group is generally considered to be metabolically stable due to the strength of the C-F bonds. nih.gov This stability is a desirable feature in drug design. However, the acidic nature of the hydrogen atom in the CF2H group allows for its deprotonation under strongly basic conditions to form a difluoromethyl anion. acs.org This nucleophilic species can then react with various electrophiles, enabling the functionalization of the difluoromethyl group. This approach provides a route to construct novel benzylic Ar–CF2–R linkages. acs.org

The stability of the difluoromethyl group on the pyrimidine ring is influenced by the electronic effects of the other substituents. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group can influence the acidity of the CF2H proton, potentially facilitating its abstraction.

| Property | Description | Source |

| Metabolic Stability | The difluoromethyl group enhances metabolic stability due to the high strength of the C-F bonds. | nih.gov |

| Lipophilicity | The CF2H group is considered a lipophilic hydrogen bond donor. | acs.org |

| Acidity | The hydrogen atom of the difluoromethyl group is acidic and can be deprotonated under strong basic conditions. | acs.org |

| Functionalization | The resulting difluoromethyl anion can react with various electrophiles for further derivatization. | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, such as its corresponding halides or triflates, are expected to be excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The carboxylic acid group can be converted to other functionalities, such as esters or amides, prior to the coupling reaction.

Common palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of aminated pyrimidine derivatives.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions provide access to a vast chemical space of substituted pyrimidines with diverse functionalities, which is highly valuable for structure-activity relationship studies in drug discovery.

| Coupling Reaction | Reactant | Product | Catalyst System (Typical) | Source |

| Suzuki-Miyaura | Boronic acid/ester | Biaryl/vinyl pyrimidine | Pd catalyst, base | nih.gov |

| Sonogashira | Terminal alkyne | Alkynyl pyrimidine | Pd catalyst, Cu(I) cocatalyst, base | rsc.org |

| Buchwald-Hartwig | Amine | Aminated pyrimidine | Pd catalyst, phosphine (B1218219) ligand, base | mit.edu |

| Heck | Alkene | Alkenyl pyrimidine | Pd catalyst, base |

Photocatalytic Transformations and Radical Reactions

Photocatalysis has emerged as a mild and efficient method for generating radical species, which can then participate in a variety of chemical transformations. nih.govmdpi.com The pyrimidine ring in this compound is susceptible to radical addition reactions, particularly with nucleophilic radicals, due to its electron-deficient nature.

Visible-light photocatalysis can be employed to generate radicals from suitable precursors, which then add to the pyrimidine ring. researchgate.net For instance, the Minisci reaction and its variants are classic examples of radical additions to heteroaromatics. nih.gov These reactions typically involve the generation of an alkyl or acyl radical, which then attacks the electron-deficient pyrimidine ring. The regioselectivity of the radical addition is governed by the electronic properties of the pyrimidine ring and the nature of the radical species.

Furthermore, the difluoromethyl group itself can be introduced onto aromatic and heteroaromatic rings via photocatalytic radical reactions. nih.gov Conversely, the existing difluoromethyl group on the pyrimidine ring could potentially influence the course of photocatalytic reactions involving the pyrimidine core. The development of photocatalytic methods for the functionalization of this compound would provide environmentally benign routes to novel derivatives. rsc.orgacs.org

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethyl Pyrimidine 5 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The NMR spectra of 4-(difluoromethyl)pyrimidine-5-carboxylic acid are predicted to show characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display three distinct signals. The pyrimidine (B1678525) ring protons, H2 and H6, would appear as singlets in the aromatic region (typically δ 8.5-9.5 ppm). The difluoromethyl group (CHF₂) proton would manifest as a triplet due to coupling with the two equivalent fluorine atoms (²J-H,F coupling), likely appearing in the range of δ 6.5-7.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at the downfield end of the spectrum (δ 10-13 ppm), the exact position of which is dependent on solvent and concentration. orgchemboulder.comlibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. thieme-connect.de Carbons of the pyrimidine ring are expected in the δ 120-160 ppm range. The carboxylic acid carbonyl carbon is typically found further downfield, around δ 165-185 ppm. libretexts.org The difluoromethyl carbon (CHF₂) signal would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J-C,F coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.gov For the CHF₂ group, the two fluorine atoms are chemically equivalent and would produce a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton (²J-F,H coupling). semanticscholar.org In some chiral environments, the fluorine atoms of a CHF₂ group can become diastereotopic, resulting in two distinct signals. semanticscholar.org

For comparison, spectroscopic data has been reported for analogous trifluoromethylpyrimidine derivatives. For example, the ¹H NMR spectrum of 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide shows characteristic aromatic protons and a pyrimidine proton singlet at 8.44 ppm. nih.gov Its ¹³C NMR spectrum confirms the presence of the trifluoromethyl group and other carbons in their expected regions. nih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H2 | ¹H | ~9.3 | Singlet (s) | - |

| Pyrimidine H6 | ¹H | ~9.1 | Singlet (s) | - |

| CHF₂ | ¹H | ~6.8 | Triplet (t) | ²JH,F ≈ 50-60 |

| COOH | ¹H | ~12.0 | Broad Singlet (br s) | - |

| CHF₂ | ¹⁹F | Varies | Doublet (d) | ²JF,H ≈ 50-60 |

Note: Predicted values are based on general chemical shift ranges and typical coupling constants for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For the title compound, no COSY correlations are expected as the pyrimidine protons and the CHF₂ proton are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This would definitively link the proton signals for H2, H6, and the CHF₂ group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between nuclei, regardless of their bonding connectivity. While less critical for a planar aromatic system like this, it can confirm through-space relationships, for instance, between the CHF₂ group and the H6 proton.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbons (¹³C) |

| H2 | C4, C6 |

| H6 | C4, C5, C(O)OH |

| H (in CHF₂) | C4, C5 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.gov For this compound (formula: C₆H₄F₂N₂O₂), the calculated exact mass is 174.0241. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 175.0319, confirming the elemental composition.

For comparison, the related analogue 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (C₂₀H₁₅F₃N₆O₂S) has a calculated [M+H]⁺ of 461.1002, and an experimental value was found at 461.0998, demonstrating the high accuracy of the technique. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. echemi.com A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration involved in hydrogen bonding. libretexts.orgvscht.cz A strong, sharp absorption band between 1710 and 1760 cm⁻¹ would correspond to the C=O (carbonyl) stretch. libretexts.orglibretexts.org

Other expected bands include C-H stretching for the pyrimidine ring and the difluoromethyl group, C=C and C=N stretching vibrations for the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and C-F bond stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O | Stretch | 1710 - 1760 | Sharp, Strong |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium |

| C-O | Stretch | 1200 - 1300 | Medium |

| C-F | Stretch | 1000 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov While the crystal structure for this compound is not publicly available, analysis of its analogue, pyrimidine-4-carboxylic acid, provides significant insight into the likely packing and hydrogen bonding motifs. nih.govresearchgate.net

The crystal structure of pyrimidine-4-carboxylic acid shows that the molecules are planar and form sheets. nih.govresearchgate.net These molecules interact via strong O—H⋯N hydrogen bonds between the carboxylic acid group of one molecule and a pyrimidine nitrogen atom of an adjacent molecule, forming chains. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, forming dimers or chains in the solid state, a common structural feature for carboxylic acids.

Table 4: Crystallographic Data for the Analogue Pyrimidine-4-carboxylic Acid

| Parameter | Value | Reference |

| Formula | C₅H₄N₂O₂ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2/m | researchgate.net |

| a (Å) | 6.0080 (12) | nih.gov |

| b (Å) | 6.3519 (13) | nih.gov |

| c (Å) | 7.4834 (15) | nih.gov |

| β (°) | 112.20 (3) | nih.gov |

| V (ų) | 264.41 (9) | nih.gov |

| Z | 2 | nih.gov |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into an analogue, for example, by derivatizing the carboxylic acid with a chiral alcohol or amine, these techniques would become essential for determining the absolute configuration and studying conformational properties in solution. The near ultraviolet optical activity of dissymmetric pyridyl and pyrimidyl compounds can be complex, influenced by electronic and vibronic interactions. nih.govrsc.org

Computational and Theoretical Chemistry Studies on 4 Difluoromethyl Pyrimidine 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to predict a wide range of properties for 4-(Difluoromethyl)pyrimidine-5-carboxylic acid, from its three-dimensional shape to its spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, which approximates the exchange-correlation energy, and a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals of the molecule.

Geometrical Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometrical optimization, involves finding the minimum energy arrangement of the atoms. For this compound, this optimization reveals critical information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotatable bonds associated with the carboxylic acid and difluoromethyl groups. By systematically rotating these groups and performing energy calculations, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer—the most stable arrangement of the molecule—as well as other local minima (other stable conformers) and the energy barriers that separate them. A DFT-based conformational study, supported by experimental techniques like NMR, can reveal the preferred puckering of the pyrimidine (B1678525) ring and the orientation of its substituents.

Illustrative Geometrical Parameters: The following table represents the type of data obtained from a geometrical optimization calculation. Values are hypothetical examples.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-CF2H | 1.35 Å |

| Bond Length | C5-COOH | 1.50 Å |

| Bond Angle | N1-C2-N3 | 115° |

Electronic Structure and Frontier Molecular Orbitals (FMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide a detailed picture of how electrons are distributed within this compound. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Illustrative FMO Data: This table shows representative data from an FMO analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.2 eV | Primarily located on the pyrimidine ring and carboxylic oxygen atoms. |

| LUMO | -1.5 eV | Primarily distributed over the pyrimidine ring and the difluoromethyl group. |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT methods are highly effective at predicting the spectroscopic properties of molecules, which can be used to validate experimental findings or interpret complex spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help confirm the molecular structure and assign specific signals to the corresponding atoms in this compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the optimized geometry. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes (e.g., C=O stretch, C-F stretch, N-H bends), each calculated peak can be assigned, providing a theoretical fingerprint of the molecule that aids in the interpretation of experimental IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the peaks in the UV-Vis spectrum. This provides insight into the electronic makeup and chromophores within the molecule.

Reaction Mechanism Elucidation using Computational Methods

Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamic processes of chemical reactions. For this compound, this involves mapping out the entire pathway of a given transformation, such as its synthesis or degradation.

Transition State Characterization

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Identifying the precise geometry and energy of the TS is crucial for understanding the reaction mechanism. Computational methods allow for the location of these transient structures on the potential energy surface. A key validation step is a frequency calculation on the supposed TS geometry; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction.

The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. It is the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate. A high activation barrier implies a slow reaction, while a low barrier suggests a faster process. Computational studies can quantify these barriers, providing critical insights that can guide the optimization of reaction conditions in a laboratory setting.

Illustrative Reaction Profile Data: This table provides an example of energy values calculated for a hypothetical reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their ground state. |

| Transition State 1 | +25.0 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.0 | A stable species formed during the reaction. |

| Transition State 2 | +15.0 | The energy barrier for the second step of the reaction. |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide critical insights into its behavior in different solvent environments, which is crucial for understanding its solubility, stability, and interactions with biological macromolecules.

Principles and Hypothetical Application:

An MD simulation would model the pyrimidine derivative in a simulation box filled with solvent molecules, such as water or a non-polar organic solvent. The interactions between all atoms are calculated over time using a force field, allowing the trajectory of each atom to be tracked. This can reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the solvent.

For this compound, key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In an aqueous environment, water molecules would form a dense hydration shell around this group.

Dipole-Dipole Interactions: The pyrimidine ring and the difluoromethyl group possess dipole moments that would influence their interaction with polar solvents.

Hydrophobic Interactions: While the molecule has polar groups, the pyrimidine ring itself has hydrophobic character that would be important in its interaction with non-polar environments.

Computational studies on other fluorinated pyrimidines have highlighted that fluorine substitution can significantly alter the local electronic environment and perturb nucleic acid structure and dynamics, and similar effects on solvent organization can be anticipated for this compound. nih.govmdpi.com

Expected Research Findings:

A hypothetical MD study could generate data on the radial distribution functions of solvent atoms around specific functional groups of the molecule, providing a quantitative measure of the solvation shell structure. The simulation could also calculate the free energy of solvation, offering a prediction of the compound's solubility in different solvents.

Table 1: Hypothetical Interaction Parameters from a Molecular Dynamics Simulation

| Solvent | Functional Group | Average Number of Solvent Molecules in First Solvation Shell | Predominant Interaction Type |

| Water | Carboxylic Acid (-COOH) | 5-7 | Hydrogen Bonding |

| Water | Difluoromethyl (-CHF2) | 2-3 | Dipole-Dipole |

| Methanol (B129727) | Carboxylic Acid (-COOH) | 4-6 | Hydrogen Bonding |

| Methanol | Difluoromethyl (-CHF2) | 3-4 | Dipole-Dipole |

| Chloroform | Pyrimidine Ring | 6-8 | van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human clinical data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict a particular activity, for instance, enzyme inhibition or antimicrobial potency.

Methodology and Potential Findings:

To build a QSAR model, a dataset of pyrimidine derivatives with varying substituents and their corresponding measured biological activities would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to find a mathematical equation that best correlates the descriptors with the biological activity.

A study on a diverse set of substituted pyrimidine and uracil (B121893) derivatives highlighted the importance of electronic properties (valence electrons, charges, electronegativities, polarizability) of atoms in the molecules as crucial structural determinants for their biological activity. mdpi.com For this compound, the strong electron-withdrawing nature of the difluoromethyl group would be a significant descriptor. A QSAR study on pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives also demonstrates the applicability of this approach to related heterocyclic carboxylic acids. nih.govresearchgate.net

Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Model of Pyrimidine-5-carboxylic Acid Derivatives

| Compound (R at position 4) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| -H | 124.09 | 0.5 | 3.2 | 50.1 |

| -CH3 | 138.12 | 1.0 | 3.5 | 35.7 |

| -Cl | 158.54 | 1.3 | 2.8 | 15.2 |

| -CF3 | 192.09 | 1.5 | 2.1 | 5.8 |

| -CHF2 | 174.10 | 1.1 | 2.5 | 9.3 |

The resulting QSAR model could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The model would also provide insights into the structural features that are important for the desired activity.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. liverpool.ac.uk By mining chemical databases, it is possible to identify structure-property relationships that can inform the design of new molecules with desired characteristics.

Approach and Anticipated Discoveries:

For this compound, a cheminformatics approach could involve searching large databases like PubChem or ChEMBL for all compounds containing the pyrimidine-5-carboxylic acid scaffold. The collected data could then be analyzed to understand the influence of different substituents at the 4-position on various physicochemical and biological properties.

This analysis could reveal trends such as:

The effect of electron-withdrawing versus electron-donating groups on the acidity of the carboxylic acid.

The relationship between the size of the substituent and the compound's predicted solubility.

Correlations between specific substituent properties and documented biological activities in related assays.

Quantum chemical calculations could be employed to estimate properties like pKa for a large set of these compounds, as has been done for other pyrimidines, to build a predictive model. nih.gov

Table 3: Hypothetical Data Mined Properties for 4-Substituted Pyrimidine-5-carboxylic Acids

| Substituent at Position 4 | Number of Public Compounds | Range of Calculated LogP | Common Associated Biological Activities |

| Alkyl groups | >1000 | 0.5 - 4.0 | Kinase inhibition, Antiviral |

| Halogens | >500 | 1.0 - 3.5 | Antibacterial, Antifungal |

| Phenyl groups | >2000 | 2.0 - 5.5 | Anticancer, Anti-inflammatory |

| Fluoroalkyl groups | >200 | 1.0 - 4.0 | Enzyme inhibition, Metabolic stability |

Such a data mining exercise would provide a broader context for understanding the properties of this compound and could inspire the design of novel analogs with optimized characteristics for specific applications.

Molecular and Mechanistic Insights into Biological Interactions of 4 Difluoromethyl Pyrimidine 5 Carboxylic Acid Derivatives

Enzyme Inhibition Studies: Mechanistic Characterization (In Vitro)

The pyrimidine (B1678525) scaffold is central to the design of numerous enzyme inhibitors, targeting a range of metabolic and signaling pathways. researchgate.netorientjchem.org The inclusion of a difluoromethyl group can enhance binding affinity and introduce unique inhibitory mechanisms.

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors can be broadly classified as reversible or irreversible. teachmephysiology.com Reversible inhibitors bind to enzymes through noncovalent interactions and can readily dissociate, allowing the enzyme to regain activity if the inhibitor concentration decreases. knyamed.com In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to a permanent loss of activity. knyamed.comaklectures.comlibretexts.org

The difluoromethyl group, present in 4-(difluoromethyl)pyrimidine-5-carboxylic acid, is a key functionality that can participate in irreversible inhibition. Organofluorine functionalities are often tailored to produce enzyme-activated irreversible inhibition, also known as suicide inhibition. nih.gov In this mechanism, the enzyme's catalytic machinery processes the inhibitor, which is designed to resemble the natural substrate. This processing unmasks a reactive species that then forms a covalent bond with an active site residue, permanently inactivating the enzyme. While specific studies on this compound are limited, the principle has been demonstrated with analogous structures. For example, α-difluoromethyl-containing compounds have been studied as irreversible inhibitors of enzymes like aromatic L-amino acid decarboxylase. nih.gov

Substrate Binding and Active Site Interactions

The efficacy of pyrimidine-based inhibitors is dictated by their precise interactions within the enzyme's active site. The pyrimidine ring, carboxylic acid group, and difluoromethyl substituent all contribute to the binding mode and affinity.

Key Interactions:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylic acid group are potent hydrogen bond acceptors and donors. Molecular docking studies on various pyrimidine derivatives consistently show hydrogen bond formation with key amino acid residues in the active site, such as Met793 and Lys745 in Epidermal Growth Factor Receptor (EGFR) kinase or THR26 and GLU166 in the SARS-CoV-2 main protease. rsc.orgnih.gov

Hydrophobic and π-Interactions: The aromatic pyrimidine ring can engage in hydrophobic and π-alkyl interactions with nonpolar amino acid side chains like Val349 and Ala527 in cyclooxygenase (COX) enzymes. nih.gov The planarity of the ring also facilitates π-π stacking with aromatic residues such as tryptophan or phenylalanine, which can significantly enhance binding affinity. nih.gov

Metal Chelation: The carboxylic acid group can act as a chelator for metal ions that are essential cofactors in the active sites of metalloenzymes. This is a key inhibitory mechanism for compounds targeting enzymes like viral endonucleases.

Derivatives of pyrimidine carboxylic acid have been shown to inhibit a variety of enzymes, demonstrating the versatility of this scaffold.

Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives

| Enzyme Target | Derivative Class | Key Interactions/Findings | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | Pyrazolo[3,4-d]pyrimidine | Hydrogen bonding with Met793, Gly796, Lys745. | 0.034 - 0.135 µM | rsc.org |

| Cyclooxygenase-2 (COX-2) | Substituted Pyrimidine | π-alkyl interactions with Val349, Ala527; Hydrophobic pocket binding. | 3.5 µM | nih.govfigshare.com |

| Carbonic Anhydrase II | Thiadiazolopyrimidine | Inhibition constant (Ki) determined. | Ki: 18.21 - 136.35 nM | researchgate.net |

| α-Glucosidase | Pyrazolo[1,5-a]pyrimidine | Inhibited enzyme activity by 48.65% in vitro. | N/A | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro)

Beyond intracellular enzymes, pyrimidine derivatives are frequently designed to target cell surface receptors, modulating signal transduction pathways involved in various physiological processes.

Molecular Docking and Scoring Function Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor or other macromolecule. remedypublications.com This in silico approach is crucial for understanding the structural basis of ligand-receptor interactions and for prioritizing compounds for synthesis and biological testing. researchgate.net

The process involves placing the ligand (e.g., a this compound derivative) into the binding site of a receptor with a known three-dimensional structure. A "scoring function" is then used to estimate the binding free energy, with lower energy scores typically indicating a more favorable binding interaction. nih.gov

Studies on pyrimidine-based compounds have demonstrated strong correlations between docking scores and experimentally determined biological activity. For instance, in the development of antagonists for the P2Y1 receptor, a G protein-coupled receptor involved in platelet aggregation, derivatives of 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid were identified as potent inhibitors. acs.orgnih.gov Molecular modeling helps elucidate how these molecules fit within the receptor's binding pocket and which specific interactions contribute to their high affinity. acs.orgnih.gov

Table 2: Molecular Docking Studies of Pyrimidine Derivatives with Receptors/Targets

| Receptor/Target | Derivative Class | Docking Score (kcal/mol) | Key Interactions Observed | Source |

|---|---|---|---|---|

| P2Y1 Receptor | 4-(3-Cyanophenoxy)pyrimidine-5-carboxylic acid | N/A (Potent Antagonist) | Identified as a lead compound for antagonists. | acs.orgnih.gov |

| COX-2 | 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid | -9.0 | Three hydrogen bonds with active site residues. | figshare.com |

| Bcl-2 | Substituted Pyrimidine | -5.88 | Pi-cation interaction with ARG 129. | mdpi.com |

| E. coli Aspartate Aminotransferase | Schiff base of pyrimidine | -8.2 | Binding in an aromatic-rich subpocket. | researchgate.net |

Structure-Guided Design of Novel Ligands

Insights gained from receptor binding assays and molecular docking are instrumental in the structure-guided design of new, more potent, and selective ligands. researchgate.net The pyrimidine ring is considered an excellent modular scaffold for this purpose. nih.gov By understanding the specific interactions that lead to high-affinity binding, medicinal chemists can systematically modify the core structure to optimize its properties. humanjournals.com

For example, if docking reveals an unoccupied hydrophobic pocket near the ligand binding site, a hydrophobic group can be added to the pyrimidine scaffold to fill this space, potentially increasing binding affinity. Similarly, identifying a key hydrogen bond interaction can guide the preservation or introduction of hydrogen bond donors/acceptors at specific positions. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The development of diversified pyrimidine-focused DNA-encoded libraries (DELs) represents a powerful approach to explore a vast chemical space and identify novel binders for various protein targets. nih.govresearchgate.net

Nucleic Acid Interactions and DNA/RNA Binding Studies (In Vitro)

The structural resemblance of the pyrimidine ring to the natural nucleobases (cytosine, thymine, and uracil) makes pyrimidine derivatives prime candidates for interacting with nucleic acids like DNA and RNA. humanjournals.com Such interactions can disrupt DNA replication and RNA transcription, forming the basis of action for many anticancer and antiviral agents. humanjournals.com

In vitro studies have confirmed that pyrimidine derivatives can bind to DNA through several noncovalent interaction modes:

Groove Binding: The ligand fits into the minor or major groove of the DNA double helix. Molecular docking of steroidal pyrimidine derivatives suggests intercalation within the DNA minor groove. nih.gov

Intercalation: The planar aromatic system of the pyrimidine ring inserts itself between the base pairs of the DNA helix. This mode of binding has been suggested for certain dihydrazone pyrimidine derivatives. mdpi.com

Electrostatic Interactions: Positively charged moieties on a derivative can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Experimental techniques such as UV-Vis spectroscopy, circular dichroism, and gel electrophoresis are used to characterize these interactions. For example, studies on certain pyrimidine hybrids have demonstrated their ability to bind DNA via a combination of groove binding and partial intercalation. mdpi.com Molecular docking of a related compound, 4-(trifluoromethyl)pyridine-2-carboxylic acid, has also been used to analyze its potential interactions with B-DNA. journaleras.com

Table 3: In Vitro DNA Interaction Profile of Steroidal Pyrimidine Derivatives

| Parameter | Finding | Method | Source |

|---|---|---|---|

| Binding Constant (Kb) | 2.31 x 10³ M⁻¹ | UV-Vis Spectroscopy | nih.gov |

| Primary Binding Forces | Electrostatic and hydrophobic interactions | Spectroscopy & Hydrodynamic Measurements | nih.gov |

| Predicted Binding Mode | Intercalation in the minor groove | Molecular Docking | nih.gov |

| DNA Cleavage Activity | Showed strong, concentration-dependent interaction and cleavage | Gel Electrophoresis | nih.gov |

Inhibition of Microbial Pathways: Molecular Targets and Mechanisms (In Vitro/Cell-based, non-clinical)

While research specifically detailing the antimicrobial activity of this compound is limited, the broader class of pyrimidine derivatives is well-established for its diverse antimicrobial properties. These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death. The mechanisms of action are varied and depend on the specific substitutions on the pyrimidine ring.

One of the primary microbial pathways targeted by pyrimidine analogues is nucleic acid biosynthesis. By mimicking the natural pyrimidine bases (thymine, cytosine, and uracil), these synthetic derivatives can inhibit key enzymes involved in the synthesis of DNA and RNA. For instance, some fluorinated pyrimidines are known to be converted within microbial cells into fraudulent nucleotides. These unnatural nucleotides can then inhibit critical enzymes such as thymidylate synthase or be incorporated into nucleic acids, leading to dysfunctional genetic material and the cessation of replication and transcription.

Another potential mechanism of action for pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This pathway is crucial for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR depletes the cell of these essential building blocks, thereby halting growth.

Research into related compounds, such as those with trifluoromethyl groups, has shown antifungal activity against a range of plant-pathogenic fungi. For example, certain trifluoromethyl pyrimidine derivatives bearing an amide moiety have demonstrated significant in vitro inhibition of fungi like Botrytis cinerea and Sclerotinia sclerotiorum. While not directly pertaining to the difluoromethyl analogue, these findings suggest that the fluorinated pyrimidine scaffold is a promising starting point for the development of novel antimicrobial agents.

Table 1: Potential Microbial Molecular Targets for Pyrimidine Derivatives

| Molecular Target | Pathway | Potential Mechanism of Inhibition |

| Dihydrofolate Reductase (DHFR) | Folate Biosynthesis | Competitive inhibition, preventing synthesis of essential precursors for nucleotides and amino acids. |

| Thymidylate Synthase | Pyrimidine Biosynthesis | Inhibition of the synthesis of thymidine (B127349) monophosphate, a crucial component of DNA. |

| DNA and RNA Polymerases | Nucleic Acid Synthesis | Incorporation of fraudulent nucleotides leading to chain termination or dysfunctional nucleic acids. |

| Cell Membrane Components | Cellular Integrity | Disruption of membrane structure and function, leading to leakage of cellular contents. |

Protein Kinase Inhibition and Allosteric Modulation (In Vitro)

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.

Derivatives of this compound have the potential to act as protein kinase inhibitors. The pyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The difluoromethyl group, with its specific steric and electronic properties, can interact with hydrophobic pockets within the active site, contributing to the potency and selectivity of the inhibitor. The carboxylic acid group at the 5-position can form additional hydrogen bonds or salt bridges with nearby amino acid residues, further anchoring the inhibitor in the binding site.

While direct studies on this compound as a kinase inhibitor are not extensively reported, research on structurally related pyrimidine derivatives provides valuable insights. For instance, a potent pan-PI3K inhibitor, PQR514, incorporates a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety. This compound demonstrates that the difluoromethyl-pyrimidine scaffold can be effectively utilized to target the phosphoinositide 3-kinase (PI3K) family with high affinity.

Furthermore, various 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. These studies highlight the importance of the substitution pattern on the pyrimidine ring for achieving potent and selective kinase inhibition.

Allosteric modulation represents an alternative mechanism for inhibiting kinase activity. Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. The development of allosteric modulators based on the this compound scaffold would depend on the identification of suitable allosteric pockets in target kinases and the design of derivatives that can specifically bind to these sites.

Table 2: Potential Protein Kinase Targets and Inhibitory Mechanisms for Pyrimidine Derivatives

| Protein Kinase Family | Therapeutic Area | Potential Mechanism of Inhibition |

| Phosphoinositide 3-Kinases (PI3Ks) | Cancer | ATP-competitive inhibition of the p110 catalytic subunit. |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | ATP-competitive inhibition of the tyrosine kinase domain. |

| Cyclin-Dependent Kinases (CDKs) | Cancer | ATP-competitive inhibition, leading to cell cycle arrest. |

| Mitogen-Activated Protein Kinases (MAPKs) | Cancer, Inflammatory Diseases | ATP-competitive or allosteric inhibition of key kinases in the signaling cascade. |

Applications of 4 Difluoromethyl Pyrimidine 5 Carboxylic Acid As a Building Block and Precursor

Synthesis of Advanced Heterocyclic Systems and Complex Molecules

4-(Difluoromethyl)pyrimidine-5-carboxylic acid is a key intermediate in the construction of more complex, fused heterocyclic systems. The pyrimidine (B1678525) ring itself is a common scaffold in biologically active molecules, and the difluoromethyl group can enhance properties such as metabolic stability and binding affinity. The carboxylic acid group provides a convenient point for chemical modification, allowing for the annulation of additional rings onto the pyrimidine core.

For instance, this compound can be used in the synthesis of pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines, which are classes of compounds known for their diverse pharmacological activities. The synthesis often involves the conversion of the carboxylic acid to an amide or an ester, followed by cyclization reactions with appropriate reagents. For example, reaction with hydrazines can lead to the formation of pyrazolopyrimidines, while reaction with reagents containing a thiol group can yield thiazolopyrimidines. The difluoromethyl group at the 4-position of the pyrimidine ring is retained throughout these synthetic sequences, ultimately influencing the biological profile of the final complex molecule.

The versatility of this compound as a building block is further demonstrated by its use in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. These reactions often proceed with high atom economy and can generate libraries of structurally diverse compounds for high-throughput screening.

Integration into Agrochemical Lead Compound Libraries

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. Fluorinated compounds, particularly those containing trifluoromethyl (CF3) or difluoromethyl (CHF2) groups, have gained significant attention in this area due to their enhanced biological activity and favorable physicochemical properties. The pyrimidine scaffold is also a well-established pharmacophore in many commercial pesticides.